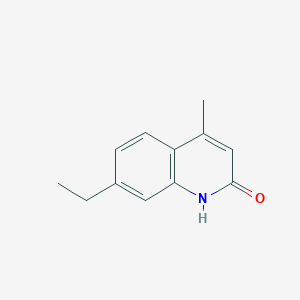

7-ethyl-4-methyl-1H-quinolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

7-ethyl-4-methyl-1H-quinolin-2-one |

InChI |

InChI=1S/C12H13NO/c1-3-9-4-5-10-8(2)6-12(14)13-11(10)7-9/h4-7H,3H2,1-2H3,(H,13,14) |

InChI Key |

UTPFURUSGZXKQQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC2=C(C=C1)C(=CC(=O)N2)C |

Origin of Product |

United States |

Synthetic Methodologies for 7 Ethyl 4 Methyl 1h Quinolin 2 One and Its Derivatives

Classical Cyclization Approaches to the 2-Quinolone Core

Traditional methods for synthesizing the 2-quinolone ring system have been well-established for over a century and rely on the cyclization of appropriately substituted aromatic precursors. These named reactions remain fundamental in organic synthesis.

Cyclization of m-Ethyl Phenol (B47542) with Ethyl Acetoacetate (B1235776)

A primary route to 7-ethyl-4-methyl-1H-quinolin-2-one involves an initial Pechmann condensation to form a coumarin (B35378) intermediate, which is subsequently converted to the quinolinone. rdd.edu.iqanjs.edu.iqanjs.edu.iq The reaction of m-ethyl phenol with ethyl acetoacetate in the presence of a strong acid catalyst, such as sulfuric acid, yields 7-ethyl-4-methylcoumarin. rdd.edu.iqanjs.edu.iq This reaction proceeds via electrophilic attack on the activated aromatic ring of the phenol by the carbonyl group of the β-ketoester, followed by cyclization and dehydration. researchgate.net

The resulting coumarin is then treated with reagents like hydrazine (B178648) hydrate (B1144303) to open the lactone ring and subsequently reform the heterocyclic ring with a nitrogen atom, yielding the corresponding 1-amino-7-ethyl-4-methyl-1H-quinolin-2-one. rdd.edu.iqanjs.edu.iqanjs.edu.iq This amino derivative serves as a versatile intermediate for further functionalization. rdd.edu.iqsapub.org

Table 1: Pechmann Condensation Conditions for Coumarin Synthesis

| Reactants | Catalyst | Conditions | Product | Yield | Reference |

| m-Ethyl Phenol, Ethyl Acetoacetate | Sulfuric Acid | Not specified | 7-Ethyl-4-methylcoumarin | Not specified | rdd.edu.iq, anjs.edu.iq |

| Phenol, Ethyl Acetoacetate | Amberlyst-15 | Microwave, 130 °C, 20 min | 4-Methylcoumarin | 43% | nih.gov |

| Resorcinol, Ethyl Acetoacetate | Amberlyst-15 | Microwave, 100 °C, 20 min | 7-Hydroxy-4-methylcoumarin | 97% | nih.gov |

Gould-Jacobs Reaction Variants

The Gould-Jacobs reaction provides a pathway to 4-hydroxyquinolines, which are tautomers of quinolones. wikipedia.orgmdpi.com The process begins with the condensation of an aniline (B41778) derivative with an alkoxymethylenemalonate ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgnih.gov For the synthesis of the target compound, this would involve m-ethylaniline.

The initial substitution reaction forms an anilidomethylenemalonate ester. wikipedia.org This intermediate undergoes thermal cyclization, typically at high temperatures in a high-boiling solvent like diphenyl ether, to form the quinoline (B57606) ring. nih.govablelab.eu Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.orgmdpi.com The Gould-Jacobs reaction is particularly effective for anilines bearing electron-donating groups in the meta-position. wikipedia.org

Conrad-Limpach Condensation Protocols

The Conrad-Limpach synthesis involves the condensation of an aniline with a β-ketoester. wikipedia.orgsynarchive.com To produce this compound, m-ethylaniline would be reacted with ethyl acetoacetate. The regiochemical outcome of this reaction is highly dependent on the reaction conditions, particularly temperature.

Under kinetic control (lower temperatures, often acid-catalyzed), the reaction favors the formation of a β-anilinoacrylate intermediate, which upon heating to high temperatures (around 250 °C), cyclizes to form the 4-hydroxy-2-quinolone. wikipedia.orgquimicaorganica.org Conversely, thermodynamic control (higher initial reaction temperatures) typically leads to the isomeric 2-hydroxy-4-quinolone. quimicaorganica.org The final product is often depicted as the hydroxyquinoline, but it exists predominantly in the more stable quinolone keto form. wikipedia.orgwikipedia.org

Camps Cyclization and Related Intramolecular Reactions

The Camps cyclization is an intramolecular condensation reaction of an o-acylaminoacetophenone derivative in the presence of a base, such as hydroxide (B78521) ion, to form a mixture of quinolinone isomers. wikipedia.orgresearchgate.net To synthesize the target molecule via this route, the required starting material would be N-(2-acetyl-4-ethylphenyl)acetamide.

The base facilitates an intramolecular aldol-type condensation. mdpi.com Depending on which enolate is formed and which carbonyl group is attacked, the cyclization can lead to either a 2-quinolone or a 4-quinolone. wikipedia.orgresearchgate.net The ratio of the products is dependent on the specific substrate and reaction conditions. wikipedia.org

Thermal Cyclocondensation Methods

High-temperature reactions are a hallmark of several classical quinoline and quinolinone syntheses. Thermal cyclocondensation specifically refers to the heat-induced ring-closing step. This is a key feature of both the Gould-Jacobs and Conrad-Limpach syntheses, where intermediates are heated, often to temperatures exceeding 250 °C, to facilitate the intramolecular cyclization. mdpi.comablelab.euwikipedia.orgsynarchive.com These reactions are frequently carried out in high-boiling point inert solvents like mineral oil or diphenyl ether to achieve the necessary temperatures and improve yields. mdpi.comwikipedia.org Microwave irradiation has also been employed as an alternative heating method to shorten reaction times and improve yields. ablelab.eumdpi.com

Modern Synthetic Strategies

Contemporary approaches to quinolinone synthesis often focus on improving efficiency, substrate scope, and environmental friendliness compared to classical methods. These strategies frequently employ transition-metal catalysis or novel reaction conditions.

Palladium-catalyzed reactions have emerged as powerful tools for constructing the 2-quinolone core. nih.gov These methods include tandem processes such as Heck reactions followed by intramolecular C-H amidation or Buchwald-type amidation coupled with Knoevenagel or aldol (B89426) condensations. nih.gov For instance, 2-iodoanilines can be coupled with various partners like dimethyl maleate (B1232345) to build the quinolone skeleton in a step-economical fashion. nih.gov Another advanced strategy involves the palladium-catalyzed oxidative cyclization of aryl allyl alcohol and aniline, which proceeds under redox-neutral conditions without additional additives. mdpi.com

Other modern approaches include:

Copper-catalyzed reactions : These can involve [4+1+1] or [3+2+1] annulation strategies to build the quinoline ring system from readily available starting materials. mdpi.com

Cobalt-catalyzed C-H activation : This method allows for the cyclization of components like acetophenones and anilines with high functional group tolerance. mdpi.com

Electrophilic cyclization : N-(2-alkynyl)anilines can undergo 6-endo-dig cyclization when treated with electrophiles like iodine monochloride (ICl) or bromine (Br2) to yield 3-haloquinolines under mild conditions. nih.govnih.gov

Photochemical methods : Continuous flow photochemical processes can achieve an alkene isomerization followed by a cyclocondensation cascade to generate quinoline products with high throughput. researchgate.net

Reductive cyclization : 2'-Nitrochalcones can be converted to 2-aryl-4-quinolones using formic acid as a carbon monoxide surrogate in a palladium-catalyzed reaction, avoiding the need for pressurized, gaseous CO. mdpi.com

These modern strategies offer significant advantages in terms of reaction conditions, yields, and the ability to introduce a wide variety of substituents onto the quinolinone scaffold. mdpi.comnih.gov

Transition Metal-Catalyzed Syntheses

Transition metal catalysis is a cornerstone in the synthesis of quinolinone structures. Palladium-catalyzed reactions, in particular, have been effectively employed. One notable method is a carbonylative cyclization process where a Pd-carbamoyl intermediate is formed. This intermediate undergoes C-H activation to generate a seven-membered palladacycle, which then releases the quinolinone product. rsc.org This approach is significant as it can utilize carbon monoxide (CO) gas as the carbonyl source, enhancing atom economy. rsc.org Other transition metals, such as iridium, have been used in catalytic systems for the derivatization of molecules containing a quinoline moiety, demonstrating the versatility of these metals in modifying complex structures. acs.org Strategies involving palladium catalysis have also been applied to the synthesis of related quinoline alkaloids from precursors like o-iodoanilines and terminal acetylenic carbinols. mdpi.com

N-Heterocyclic Carbene (NHC)-Catalyzed Transformations

N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a range of chemical transformations, including the synthesis of heterocyclic compounds like quinolines. isca.mebeilstein-journals.org NHCs are stable singlet carbenes that are highly nucleophilic and can induce "umpolung" or reversed polarity in substrates like aldehydes. nih.gov In the context of quinoline synthesis, NHC-catalyzed reactions have been developed, for instance, between α-bromoenals and 2-aminoaldehydes to produce chiral dihydroquinolines. researchgate.net The catalytic cycle typically involves the NHC catalyst reacting with an aldehyde to form a key intermediate, such as the Breslow intermediate or an α,β-unsaturated acylazolium intermediate. nih.govresearchgate.net These reactive species then engage with other substrates to build the heterocyclic ring system. The electronic and steric properties of NHCs are tunable, allowing for control over catalytic efficiency and reaction outcomes. scripps.edu

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) offers significant advantages, including dramatically reduced reaction times, improved yields, and often milder reaction conditions compared to conventional heating methods. conicet.gov.arnih.gov This technology has been successfully applied to the synthesis of quinolin-2-one derivatives. For example, N-substituted-7-hydroxy-4-methyl-2-oxoquinolines have been synthesized using microwave irradiation. researchgate.net The synthesis often involves the condensation of a phenol derivative with a β-ketoester, a reaction known as the Pechmann condensation, to form a coumarin intermediate, which can then be converted to the quinolinone. rdd.edu.iqanjs.edu.iqrasayanjournal.co.in Microwave heating can be performed under solvent-free conditions, enhancing the green credentials of the synthesis. conicet.gov.arrasayanjournal.co.in The uniform heating provided by microwaves minimizes the formation of by-products and allows for precise control over the reaction. conicet.gov.ar Various catalysts, including Lewis acids like BiCl₃, can be used in conjunction with microwave irradiation to facilitate the cyclization reactions leading to quinolone analogues. nih.gov

Electrochemical and Photochemical Approaches

In line with the principles of green chemistry, electrochemical and photochemical methods provide sustainable alternatives for quinolinone synthesis. These techniques utilize electrons and photons, respectively, as "reagents" to initiate reactions, often under mild, oxidant-free conditions. rsc.org A photocatalytic system using solar energy has been developed for the synthesis of quinolin-2(1H)-ones, avoiding the need for high-pressure CO gas and harsh traditional methods. rsc.org Complementing this, an analogous electrochemical strategy has demonstrated the same type of carbonylative cyclization, highlighting the mechanistic parallels between the two approaches which often proceed through single-electron transfer to generate reactive radical intermediates. rsc.org Electrochemical methods have also been used for the direct synthesis of quinolines via intramolecular oxidative annulation of N-substituted o-amino phenylacetylenes in an undivided cell at room temperature, without the need for external oxidants or metals. citedrive.com Photochemical methods have also been employed for the functionalization of the quinoline ring, such as through C-H hydroxyalkylation, which proceeds via a radical path distinct from classical Minisci-type reactions. nih.gov

Derivatization and Functionalization Strategies

The core this compound structure serves as a versatile platform for further chemical modification to produce a wide array of analogues with diverse functional groups.

Synthesis of N-Substituted Analogues

A common strategy for derivatization begins with the synthesis of 7-ethyl-4-methyl coumarin via the cyclization of m-ethyl phenol with ethyl acetoacetate. rdd.edu.iqanjs.edu.iq This coumarin serves as a key starting material. rdd.edu.iqanjs.edu.iqresearchgate.net Treatment of the coumarin with hydrazine hydrate yields 1-amino-7-ethyl-4-methyl-1H-quinolin-2-one. rdd.edu.iqanjs.edu.iqresearchgate.net This N-amino derivative is a crucial intermediate, providing a reactive handle at the nitrogen position for the introduction of various substituents. rdd.edu.iqanjs.edu.iq This approach allows for the creation of a library of N-substituted analogues by reacting the amino group with different electrophiles. rdd.edu.iqresearchgate.net

Introduction of Amide, Imine, and Acetylenic Groups

The 1-amino-7-ethyl-4-methyl-1H-quinolin-2-one intermediate is readily functionalized to incorporate a range of important chemical moieties. rdd.edu.iqanjs.edu.iq

Amide Groups: Amide functionalities can be introduced by reacting the N-amino quinolinone with acylating agents. For instance, treatment with ethyl cyanoacetate (B8463686) in refluxing DMF yields the corresponding N-acetamide derivative, 2-Cyano-N-(7-ethyl-4-methyl-2-oxo-2H-quinolin-1-yl)-acetamide. rdd.edu.iqresearchgate.net

Imine Groups: Imines, or Schiff bases, are formed by the condensation reaction between the N-amino quinolinone and various aldehydes. rdd.edu.iq The reaction is typically carried out in absolute ethanol (B145695) with a catalytic amount of glacial acetic acid under reflux. rdd.edu.iqresearchgate.net A variety of aromatic aldehydes, such as cinnamaldehyde, salicylaldehyde, and substituted benzaldehydes, have been used to create a series of 7-Ethyl-4-methyl-1-[(arylidene)-amino]-1H-quinolin-2-ones. rdd.edu.iq

Acetylenic Groups: An acetylenic group can be installed at the N1 position through nucleophilic substitution. The reaction of 1-amino-7-ethyl-4-methyl-1H-quinolin-2-one with propargyl bromide in the presence of a base like potassium hydroxide results in the formation of the corresponding N-propargylamino derivative. rdd.edu.iq

These derivatization strategies demonstrate the chemical tractability of the this compound scaffold for creating new molecular entities. rdd.edu.iqanjs.edu.iqresearchgate.net

Table of Synthesized this compound Derivatives

| Compound Reference | Starting Material | Reagent(s) | Functional Group Introduced |

| L4 rdd.edu.iqresearchgate.net | 1-amino-7-ethyl-4-methyl-1H-quinolin-2-one | Ethyl cyanoacetate | Amide (cyanoacetamide) |

| L5-L8 rdd.edu.iqresearchgate.net | 1-amino-7-ethyl-4-methyl-1H-quinolin-2-one | Various aromatic aldehydes | Imine (Schiff base) |

| L10 rdd.edu.iq | 1-amino-7-ethyl-4-methyl-1H-quinolin-2-one | Propargyl bromide, KOH | Acetylenic (propargylamino) |

Formation of Multi-Scaffold Hybrids

The synthesis of hybrid molecules incorporating the this compound scaffold is a key strategy for generating chemical diversity. This approach involves covalently linking the quinolinone core to other distinct chemical moieties, such as other heterocyclic rings or functionalized aromatic systems. A primary route to these hybrids begins with the synthesis of 1-amino-4-methyl-7-ethyl-quinolin-2(1H)-one, a key intermediate. anjs.edu.iqanjs.edu.iq This amino-quinolinone is prepared by treating the corresponding 7-ethyl-4-methyl coumarin with hydrazine hydrate. anjs.edu.iqanjs.edu.iq

Once formed, the N-amino group serves as a versatile handle for introducing a variety of other scaffolds. For instance, condensation reactions between 1-amino-7-ethyl-4-methyl-quinolin-2(1H)-one and various aromatic aldehydes lead to the formation of Schiff bases (imines). anjs.edu.iqresearchgate.net This method effectively fuses the quinolinone system with a substituted phenyl ring through an imine linkage.

Another significant approach is the reaction of the amino-quinolinone with isocyanates and isothiocyanates. These reactions yield urea (B33335) and thiourea (B124793) derivatives, respectively, thereby creating a bridge to another aryl group. sapub.org Similarly, acylation of the N-amino group with reagents like benzoyl chloride or acetic anhydride (B1165640) produces amide derivatives, further expanding the range of accessible hybrid structures. sapub.org These reactions highlight the utility of the N-amino-quinolinone intermediate in building complex, multi-scaffold molecules. anjs.edu.iqsapub.org

Table 1: Examples of Multi-Scaffold Hybrids Derived from this compound

| Starting Material | Reagent | Resulting Hybrid Scaffold | Reference |

|---|---|---|---|

| 1-amino-7-ethyl-4-methyl-quinolin-2(1H)-one | Aromatic Aldehydes (e.g., Salicyaldehyde) | Quinolinone-Imine Hybrid | anjs.edu.iqsapub.org |

| 1-amino-4,7-dimethyl-6-nitroquinolin-2-one | Phenyl isocyanate | Quinolinone-Urea Hybrid | sapub.org |

| 1-amino-4,7-dimethyl-6-nitroquinolin-2-one | Phenyl isothiocyanate | Quinolinone-Thiourea Hybrid | sapub.org |

| 1-amino-4,7-dimethyl-6-nitroquinolin-2-one | Benzoyl chloride | Quinolinone-Amide Hybrid | sapub.org |

Regioselective Functionalization Techniques

Regioselective functionalization is paramount in organic synthesis as it allows for the modification of a specific position within a molecule, which is crucial for structure-activity relationship studies. For the quinoline and quinolinone framework, direct C-H functionalization catalyzed by transition metals is a powerful strategy for achieving high regioselectivity. mdpi.comnih.gov The inherent electronic properties of the quinoline ring and the directing effects of existing substituents guide these transformations. acs.org

In the context of this compound, functionalization can be directed to several positions:

N1-Position: The transformation of 7-ethyl-4-methyl coumarin into 1-amino-7-ethyl-4-methyl-quinolin-2(1H)-one is a prime example of regioselective functionalization at the N1 position. anjs.edu.iqanjs.edu.iq This reaction specifically introduces a reactive amino group onto the nitrogen atom of the heterocyclic ring, which can then be used for further derivatization, as discussed in the previous section. researchgate.net

C2 and C4-Positions: While the target molecule is a quinolin-2-one, the broader quinoline chemistry offers insights into potential functionalization. For the parent quinoline scaffold, the C2 and C4 positions are electronically deficient and susceptible to nucleophilic attack. acs.orgnih.gov Catalyst-free methods involving the reaction of quinolines with secondary phosphine (B1218219) oxides have been shown to achieve double C-H functionalization at the C2 and C4 positions through a double SNHAr reaction sequence. acs.orgnih.gov

C8-Position: The C8 position on the carbocyclic ring of quinolines can be selectively functionalized, often by using the nitrogen atom as an internal directing group in metal-catalyzed C-H activation reactions. acs.org Quinoline N-oxides are common substrates for directing functionalization to the C8 position. acs.org

Other Positions (C5-C7): Site-selective functionalization in the C5–C7 region of the quinoline core is less common and represents a significant synthetic challenge. acs.org

For this compound specifically, the most documented functionalization occurs at the N1-position via the amination of the corresponding coumarin. anjs.edu.iqanjs.edu.iq This step is pivotal, enabling a cascade of subsequent modifications to build molecular complexity. The development of methods for direct and regioselective C-H functionalization of the carbocyclic ring of this specific quinolinone derivative remains an area of ongoing research interest.

Table 2: Summary of Regioselective Functionalization Sites in Quinoline/Quinolinone Systems

| Position | Type of Functionalization | Method | General Applicability | Reference |

|---|---|---|---|---|

| N1 | Amination, Acylation, etc. | Reaction with hydrazine, anhydrides, etc. | Specific to quinolin-2-ones derived from coumarins | anjs.edu.iqanjs.edu.iqsapub.org |

| C2 | Arylation, Carbamoylation | Palladium or Copper-catalyzed C-H activation (on Quinoline N-Oxide) | General for quinolines | mdpi.com |

| C2 & C4 | Phosphorylation | Catalyst-free double SNHAr reaction | General for quinolines | acs.orgnih.gov |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis of Chemical Shifts and Coupling Patterns

¹H-NMR spectroscopy for 7-ethyl-4-methyl-1H-quinolin-2-one reveals a distinct set of signals corresponding to each unique proton in the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton, while the coupling patterns (multiplicity and coupling constants, J) reveal the number of neighboring protons. hw.ac.uk

The aromatic protons on the quinolinone ring typically resonate in the downfield region (δ 7.0-8.0 ppm) due to the deshielding effect of the aromatic ring current. ucl.ac.uk The proton at C5, being adjacent to the electron-donating ethyl group, would show a specific shift, as would the protons at C6 and C8. The vinyl proton at C3 typically appears as a singlet around δ 6.0-6.6 ppm. rsc.org A broad singlet corresponding to the N-H proton of the lactam ring is expected, with a chemical shift that can vary depending on solvent and concentration but is often observed far downfield (δ 11-13 ppm). hw.ac.ukrsc.org

The aliphatic protons of the ethyl and methyl substituents appear in the upfield region. The methyl group at C4 is a sharp singlet around δ 2.5 ppm. rsc.org The ethyl group at C7 gives rise to a quartet for the methylene (B1212753) (-CH₂) protons (around δ 2.8 ppm) and a triplet for the methyl (-CH₃) protons (around δ 1.2 ppm), a characteristic pattern indicating free rotation and coupling between the two groups. researchgate.net

Table 1: Predicted ¹H-NMR Spectral Data for this compound Data is predicted based on analysis of structurally similar compounds. rsc.orgresearchgate.net

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H1 (N-H) | ~11.5 - 12.9 | broad singlet (br s) | - |

| H3 | ~6.5 - 6.7 | singlet (s) | - |

| H5 | ~7.5 - 7.7 | doublet (d) | ~8.0 |

| H6 | ~7.2 - 7.4 | doublet (d) | ~8.0 |

| H8 | ~7.4 - 7.6 | singlet (s) | - |

| C4-CH₃ | ~2.5 | singlet (s) | - |

| C7-CH₂CH₃ | ~2.8 | quartet (q) | ~7.5 |

| C7-CH₂CH₃ | ~1.2 | triplet (t) | ~7.5 |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis for Carbon Framework Elucidation

¹³C-NMR spectroscopy complements ¹H-NMR by providing a signal for each unique carbon atom in the molecule, allowing for the complete mapping of the carbon skeleton. pressbooks.pub The chemical shifts in ¹³C-NMR span a wider range (0-220 ppm) than in ¹H-NMR, which typically results in a spectrum with less signal overlap. pressbooks.pub

For this compound, the carbonyl carbon (C2) of the lactam ring is the most deshielded, appearing furthest downfield (δ > 160 ppm). rsc.org The aromatic and vinyl carbons (C3, C4, C4a, C5, C6, C7, C8, C8a) resonate in the intermediate region (δ 110-150 ppm). rsc.orgresearchgate.net The specific shifts are influenced by the attached substituents and their position on the quinolinone core. The carbon of the methyl group at C4 (C4-CH₃) and the two carbons of the ethyl group at C7 (C7-CH₂ and C7-CH₃) appear in the upfield, aliphatic region of the spectrum (δ 15-30 ppm). rsc.orgrsc.org

Table 2: Predicted ¹³C-NMR Spectral Data for this compound Data is predicted based on analysis of structurally similar compounds. rsc.orgresearchgate.net

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 (C=O) | ~163 - 165 |

| C3 | ~120 - 122 |

| C4 | ~148 - 150 |

| C4a | ~138 - 140 |

| C5 | ~123 - 125 |

| C6 | ~130 - 132 |

| C7 | ~145 - 147 |

| C8 | ~115 - 117 |

| C8a | ~118 - 120 |

| C4-CH₃ | ~18 - 20 |

| C7-CH₂CH₃ | ~28 - 30 |

| C7-CH₂CH₃ | ~15 - 17 |

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net

The FT-IR spectrum of this compound would display several characteristic absorption bands. A prominent and strong absorption band is expected for the carbonyl (C=O) stretching vibration of the cyclic amide (lactam) group, typically appearing in the range of 1650-1680 cm⁻¹. researchgate.net The N-H stretching vibration of the lactam would be observed as a broad band around 3200-3400 cm⁻¹. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the ethyl and methyl groups would appear just below 3000 cm⁻¹. Aromatic C=C ring stretching vibrations typically produce several peaks in the 1450-1600 cm⁻¹ region. rsc.org

Table 3: Predicted FT-IR Absorption Bands for this compound Data is predicted based on analysis of structurally similar compounds. researchgate.netrsc.org

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Lactam | ~3200 - 3400 | Medium, Broad |

| C-H Stretch | Aromatic | ~3050 - 3150 | Medium |

| C-H Stretch | Aliphatic (Ethyl, Methyl) | ~2850 - 2980 | Medium to Strong |

| C=O Stretch | Lactam | ~1650 - 1680 | Strong |

| C=C Stretch | Aromatic | ~1450 - 1600 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The molecular formula for this compound is C₁₂H₁₃NO, corresponding to a monoisotopic mass of approximately 187.0997 g/mol .

In the mass spectrum, the parent peak or molecular ion peak (M⁺) would be observed at m/z 187. Due to the stability of the aromatic quinolinone system, this peak is expected to be strong. libretexts.org The fragmentation pattern provides structural clues. Common fragmentation pathways for this molecule could include the loss of the ethyl group (M-29, resulting in a fragment at m/z 158) or the loss of a methyl radical (M-15, resulting in a fragment at m/z 172). libretexts.org

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | C₁₂H₁₃NO⁺ | 187 | Molecular Ion |

| [M-CH₃]⁺ | C₁₁H₁₀NO⁺ | 172 | Loss of methyl radical |

| [M-C₂H₅]⁺ | C₁₀H₈NO⁺ | 158 | Loss of ethyl radical |

| [M-CO]⁺ | C₁₁H₁₃N⁺ | 159 | Loss of carbon monoxide |

X-ray Diffraction Studies for Solid-State Structure and Crystallography

For crystalline solids, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and torsion angles, confirming the molecular connectivity and conformation. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique used to investigate the electronic transitions within a molecule. For this compound, the chromophoric quinolin-2-one core is expected to give rise to characteristic absorption bands in the UV-Vis region. These absorptions are primarily due to π → π* and n → π* electronic transitions. fiveable.meyoutube.com The π → π* transitions, which are typically of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. The n → π* transitions, which are generally weaker, involve the promotion of an electron from a non-bonding orbital (n), such as those on the oxygen and nitrogen atoms of the lactam group, to a π* antibonding orbital. youtube.comresearchgate.net

The position and intensity of these absorption bands are sensitive to the molecular environment, a phenomenon known as solvatochromism. The polarity of the solvent can influence the energy levels of the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima (λmax). A shift to a longer wavelength is termed a bathochromic or red shift, while a shift to a shorter wavelength is known as a hypsochromic or blue shift.

While specific UV-Vis spectral data for this compound is not extensively documented in publicly available literature, studies on analogous compounds, such as 2-hydroxy-4-methylquinoline (the keto-enol tautomer of 4-methylquinolin-2(1H)-one), provide valuable insights into its probable solvatochromic behavior. researchgate.net Research on 2-hydroxy-4-methylquinoline (HMQ) has shown that its absorption and fluorescence spectra are influenced by the polarity of the solvent. researchgate.net An increase in solvent polarity generally leads to a bathochromic shift for the π → π* transition, indicating that the excited state is more polar than the ground state. This is due to stronger dipole-dipole interactions and hydrogen bonding with polar solvent molecules, which stabilize the polar excited state more than the ground state. mdpi.com

The study of solvatochromism is crucial for understanding the photophysical properties of quinolin-2-one derivatives and can be used to probe solute-solvent interactions and determine photophysical properties such as the change in dipole moment upon excitation. researchgate.net

Detailed research findings on the closely related compound, 2-hydroxy-4-methylquinoline (HMQ), demonstrate its response to varying solvent environments. The electronic absorption spectra of HMQ have been recorded in a range of solvents with differing polarities. researchgate.net This data illustrates the sensitivity of the electronic transitions within the quinolinone core to the surrounding medium.

Table 1: UV-Vis Absorption Maxima (λmax) of 2-hydroxy-4-methylquinoline (HMQ) in Various Solvents

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

| Cyclohexane | 315 | 328 |

| Dioxane | 317 | 330 |

| Acetonitrile | 318 | 330 |

| Ethanol (B145695) | 318 | 330 |

| Methanol | 318 | 330 |

| Water | 317 | 329 |

This table is generated based on data reported for the analogous compound 2-hydroxy-4-methylquinoline (HMQ) to illustrate the principles of solvatochromism. researchgate.net

Computational and Theoretical Investigations of this compound

Detailed computational and theoretical analyses for the specific chemical compound this compound are not extensively available in the public domain. As a result, a comprehensive article with specific research findings and data tables as requested cannot be generated at this time.

Scientific research, particularly in the realm of computational chemistry, relies on published studies that provide the necessary data for analysis and discussion. While computational methods such as Density Functional Theory (DFT) and molecular dynamics are widely used to investigate the properties of various chemical compounds, specific studies focused solely on this compound have not been identified in a broad search of scientific literature.

The requested outline, focusing on DFT calculations, molecular modeling, and theoretical reaction mechanisms, requires specific data points that can only be obtained through dedicated research on this particular molecule. This would typically involve:

Computational and Theoretical Investigations

Theoretical Studies on Reaction Mechanisms and Pathways:Investigating the step-by-step processes of chemical reactions involving this compound.

It is important to note that while studies on other quinolinone derivatives exist, the user's instructions to focus solely on 7-ethyl-4-methyl-1H-quinolin-2-one and to not introduce information outside the specified scope prevent the use of data from related but distinct compounds.

Research Applications and Functional Properties of 7 Ethyl 4 Methyl 1h Quinolin 2 One Derivatives

Applications in Materials Science

The inherent chemical characteristics of 7-ethyl-4-methyl-1H-quinolin-2-one derivatives make them valuable candidates for applications in materials science, particularly in the realm of corrosion inhibition.

Corrosion Inhibition Studies: Adsorption Mechanisms and Efficiency in Metallic Systems

Derivatives of quinoline (B57606) are recognized as effective corrosion inhibitors for various metals and alloys, including mild steel, in acidic environments. researchgate.netnajah.eduderpharmachemica.comjmaterenvironsci.com Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective barrier that mitigates the corrosive effects of the surrounding medium. researchgate.nettandfonline.com This adsorption is facilitated by the presence of heteroatoms (nitrogen and oxygen) and π-electrons in the quinoline ring system, which can interact with the vacant d-orbitals of the metal. researchgate.net

The mechanism of adsorption can be either physical, chemical, or a combination of both (mixed-type). tandfonline.com Physical adsorption involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule, while chemical adsorption involves the formation of coordinate bonds between the inhibitor and the metal surface. tandfonline.com The nature of this adsorption can be elucidated through adsorption isotherm models, such as the Langmuir isotherm, which describes the relationship between the concentration of the inhibitor and the extent of surface coverage. researchgate.netnajah.edu

The efficiency of a corrosion inhibitor is a measure of its ability to reduce the corrosion rate. Studies on various quinoline derivatives have demonstrated high inhibition efficiencies, often exceeding 90%, at optimal concentrations. najah.eduderpharmachemica.com For instance, research on quinoline derivatives for N80 steel in 15% hydrochloric acid showed them to be effective mixed-type inhibitors, with their adsorption obeying the Langmuir isotherm. tandfonline.com Similarly, a study on 4-chloro-8-(trifluoromethyl)quinoline (B154864) on mild steel in 1 M HCl reported an inhibition efficiency of around 92% at a concentration of 1000 ppm. derpharmachemica.com

Table 1: Corrosion Inhibition Efficiency of Select Quinoline Derivatives

| Inhibitor | Metal | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| 5-((benzylamino)methyl)quinolin-8-ol (8QN2) | Mild Steel | 1 M HCl | 5x10⁻³ M | >85 | najah.edu |

| 5-(azidomethyl)quinolin-8-ol (8QN3) | Mild Steel | 1 M HCl | 5x10⁻³ M | 90 | najah.edu |

| 4-Chloro-8-(trifluoromethyl)quinoline | Mild Steel | 1 M HCl | 1000 ppm | ~92 | derpharmachemica.com |

| Quinoline Derivatives (AQs) | N80 Steel | 15% HCl | Not Specified | Good | tandfonline.com |

Examination of Surface Interactions (e.g., SEM, AFM studies in material science contexts)

Surface analysis techniques are crucial for visualizing and understanding the protective film formed by corrosion inhibitors on metal surfaces. Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are powerful tools used to examine the surface morphology of metals before and after exposure to corrosive environments, with and without the presence of an inhibitor.

SEM images of mild steel exposed to an acidic solution typically reveal a rough and damaged surface with pits and corrosion products. derpharmachemica.comjmaterenvironsci.com In contrast, the presence of a quinoline-based inhibitor leads to a significantly smoother surface, indicating the formation of a protective adsorbed layer. derpharmachemica.commdpi.com This film effectively shields the metal from the aggressive medium. mdpi.com

AFM provides three-dimensional topographical information at a high resolution, allowing for the quantitative assessment of surface roughness. Studies have shown a significant decrease in the average surface roughness of steel samples when a corrosion inhibitor is added to the corrosive solution, further confirming the formation of a uniform and protective film. researchgate.net

Role as a Chemical Scaffold and Building Block in Organic Synthesis

The this compound core serves as a valuable and versatile scaffold in organic synthesis, providing a foundation for the construction of diverse and complex molecules.

Design and Synthesis of Compound Libraries

The quinoline scaffold is amenable to various chemical modifications, making it an ideal starting point for the generation of compound libraries. nih.govnih.gov By introducing different functional groups at various positions on the quinoline ring, chemists can systematically explore the structure-activity relationships of the resulting derivatives for a wide range of applications. nih.gov

A study by Luma S. Ahamed and colleagues detailed the synthesis of a series of new derivatives of 7-ethyl-4-methyl quinoline-2-one. researchgate.netresearchgate.net Starting from 7-ethyl-4-methyl coumarin (B35378), they synthesized 1-amino-4-methyl-7-ethyl-1H-quinolin-2-one, which was then used as a key intermediate to produce a variety of derivatives containing amide, imine, and acetylenic functionalities. researchgate.netresearchgate.net This approach highlights the utility of the this compound backbone in creating a library of compounds with diverse chemical properties. researchgate.netresearchgate.net

Development of Novel Heterocyclic Systems

The this compound scaffold can be elaborated upon to construct more complex, fused heterocyclic systems. mdpi.comnih.gov These novel heterocyclic structures often exhibit unique biological and photophysical properties. The synthesis of such systems can involve various organic reactions, including cyclization and condensation reactions. nih.gov

For example, the synthesis of novel fused heterocyclic 2-quinolones has been reported, demonstrating the versatility of the quinolone core in building intricate molecular architectures. mdpi.comnih.gov Furthermore, the quinoline scaffold has been combined with other heterocyclic rings, such as thiazinan-4-one, to create hybrid molecules with potential applications. nih.gov The development of new synthetic methodologies, including nanocatalyzed and green protocols, continues to expand the possibilities for creating novel quinoline-based heterocyclic systems. acs.orgorganic-chemistry.org

Spectroscopic Probe and Sensor Development

Quinoline and its derivatives are well-known for their fluorescent properties, making them attractive candidates for the development of spectroscopic probes and sensors. nih.govresearchgate.netmdpi.com These molecules can be designed to exhibit changes in their fluorescence emission in response to specific analytes, such as metal cations or changes in the local environment. nih.govnih.gov

The mechanism of sensing often relies on processes like photoinduced electron transfer (PET). mdpi.com In a typical PET sensor, a fluorophore (the quinoline core) is linked to a receptor unit. In the absence of the target analyte, an electron transfer from the receptor to the excited fluorophore quenches the fluorescence. Upon binding of the analyte to the receptor, this PET process is inhibited, leading to a "turn-on" fluorescence response. mdpi.com

Derivatives of 1H-pyrazolo[3,4-b]quinoline, a related heterocyclic system, have been developed as fluorescent sensors for the detection of various metal cations, including Zn²⁺, Li⁺, Na⁺, Ba²⁺, Mg²⁺, and Ca²⁺. nih.govmdpi.com These sensors demonstrate high sensitivity and selectivity, with the ability to operate in different solvent polarities. nih.gov The tunability of the quinoline scaffold allows for the rational design of probes with specific photophysical properties, such as pH sensitivity, for applications in live-cell imaging. nih.gov For instance, quinolone-based fluorescent probes have been designed for the distinguished detection of cysteine and glutathione (B108866) through different fluorescence channels. rsc.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 7-ethyl-4-methyl coumarin |

| 1-amino-4-methyl-7-ethyl-1H-quinolin-2-one |

| 4-chloro-8-(trifluoromethyl)quinoline |

| 5-((benzylamino)methyl)quinolin-8-ol |

| 5-(azidomethyl)quinolin-8-ol |

| 5-(((1H-benzimidazol-2-yl)thio)methyl)quinolin-8-ol |

| 1,3,4-triphenyl-6-(1,4,7,10-tetraoxa-13-aza-cyclopentadec-13-ylmethyl)-1H-pyrazolo[3,4-b]quinoline |

| 2-[(2-hydroxyethyl)-(1,3,4-triphenyl-1H-pyrazolo[3,4-b]quinolin-6-ylmethyl)-amino] ethanol (B145695) |

| 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline |

| Cysteine |

| Glutathione |

Investigation of Fluorescence Enhancement for Analytical Detection (e.g., sulfhydryl amino acid sensing)

Derivatives of the quinolinone core structure are recognized for their potential in the development of fluorescent probes for the detection of biologically significant analytes. The fluorescence properties of these compounds can be modulated upon interaction with specific molecules, leading to a "turn-on" or "turn-off" response. This characteristic is particularly valuable for creating selective and sensitive analytical tools.

Research into related heterocyclic systems, such as those combining coumarin and quinoline moieties, has demonstrated the successful design of fluorescent chemosensors for sulfhydryl-containing amino acids like cysteine. For instance, fluorophores incorporating a quinoline unit with a conjugated double bond have been shown to undergo a Michael-type addition reaction with thiol groups. This interaction disrupts the internal charge transfer (ICT) mechanism within the probe, resulting in a significant enhancement of its fluorescence emission. One study detailed a series of coumarin-based dyes with a quinoline fragment that exhibited selectivity for cysteine over other thiols like homocysteine and glutathione, showcasing the potential for fine-tuning the probe's reactivity and specificity. capes.gov.br

While direct studies on this compound derivatives for sulfhydryl amino acid sensing are not extensively documented, the principles observed in structurally similar quinolinone-based probes are applicable. The core structure of this compound provides a robust platform for the introduction of functional groups that can act as recognition sites for sulfhydryl moieties. The ethyl and methyl substituents on the quinolinone ring can also influence the photophysical properties of the resulting probe, potentially enhancing its quantum yield and photostability. The development of such probes would involve the strategic incorporation of a reactive site, such as an α,β-unsaturated ketone, which would be quenched in its native state and "turn on" its fluorescence upon reaction with a sulfhydryl group.

| Probe Architecture | Analyte | Mechanism of Action | Observed Response |

| Coumarin-Quinoline Conjugate | Cysteine (Cys), Homocysteine (Hcy), Glutathione (GSH) | Michael Addition of Thiol | Fluorescence "Turn-On" |

| Hypothetical this compound derivative with a Michael acceptor | Sulfhydryl Amino Acids | Michael Addition | Predicted Fluorescence Enhancement |

Photosynthesis Inhibition Studies (in Chloroplasts/Plants)

Quinolone compounds, particularly fluoroquinolones, have been investigated for their ecotoxicological impact, including their unintended effects on photosynthetic organisms. escholarship.org These studies reveal that the quinolone ring is a key pharmacophore that can interfere with essential photosynthetic processes. researchgate.net

The primary target of quinolone-mediated photosynthesis inhibition is Photosystem II (PS-II), a crucial protein complex in the thylakoid membranes of chloroplasts responsible for water-splitting and the initial steps of electron transport. acs.orgnih.gov Research has shown that quinolones can act as inhibitors of the quinone binding site (QB site) within the D1 protein of the PS-II reaction center. escholarship.orgresearchgate.net By binding to this site, they competitively displace plastoquinone, the native electron acceptor, thereby blocking the photosynthetic electron transport chain. escholarship.org This disruption halts the flow of electrons, leading to a decrease in the rate of photosynthesis and, consequently, inhibiting plant growth. nih.govnih.gov

Studies on various generations of quinolone antibiotics have demonstrated that structural modifications to the quinolone core can influence the inhibitory potency. acs.org For example, the presence and nature of substituents on the quinolone ring can affect the binding affinity of the compound to the PS-II center protein. acs.org While research has not specifically focused on this compound, its core quinolone structure suggests a potential for similar activity. The ethyl and methyl groups at the 7- and 4-positions, respectively, would modulate the lipophilicity and steric profile of the molecule, which could influence its ability to penetrate the chloroplast membrane and interact with the PS-II complex.

| Quinolone Compound Class | Primary Target | Mechanism of Inhibition | Consequence |

| Fluoroquinolones | Photosystem II (PS-II) | Inhibition of electron transport at the QB site | Decreased photosynthetic rate, plant growth inhibition |

| General Quinolones | PS-II center D2 protein (psbD) | Interruption of photon-mediated electron transport | Reduced O2 production, impaired carbon fixation |

Tautomerism and Isomerism in Quinolone Systems

The structural diversity and reactivity of quinolone derivatives are significantly influenced by tautomerism and isomerism. These phenomena are critical to understanding their chemical behavior and biological activity.

Quinolone systems can exist in different tautomeric forms, primarily the keto (amide) and enol (imidic acid) forms. For this compound, this equilibrium is heavily shifted towards the 2-oxo (keto) form, also known as the lactam form. This preference is due to the greater thermodynamic stability of the amide group within the heterocyclic ring.

Furthermore, derivatives of this quinolone can exhibit other forms of tautomerism, such as azo-hydrazone tautomerism, when an azo group is introduced. nih.govnuph.edu.ua For example, in azo-substituted hydroxyquinolines, an equilibrium can exist between the azo-enol tautomer and the keto-hydrazone tautomer. nuph.edu.ua The position of this equilibrium is influenced by factors such as the electronic nature of the substituents and the solvent environment. nih.gov

Experimental studies using techniques like NMR and IR spectroscopy, coupled with theoretical quantum-chemical calculations, are instrumental in elucidating the predominant tautomeric form in different states. researchgate.net For instance, in a study of 3-substituted 2-methyl-quinolin-4(1H)-ones, 13C NMR spectroscopy was used to confirm the predominance of the 4-oxo form in a DMSO-d6 solution. researchgate.net The chemical shift of the carbonyl carbon (C4) at over 170 ppm is a characteristic indicator of the keto form. researchgate.net Synthesis of new derivatives of 7-ethyl-4-methyl-quinolin-2-one has been reported, and their characterization by FT-IR, 1H-NMR, and 13C-NMR provides the data necessary to confirm their tautomeric structures.

| Tautomeric System | Predominant Form | Influencing Factors | Analytical Evidence |

| This compound | Keto (Amide/Lactam) | Intrinsic stability of the amide group | 13C NMR (C=O signal), FT-IR (C=O stretch) |

| Azo-substituted Hydroxyquinolines | Azo-enol or Keto-hydrazone | Solvent polarity, pH, substituents | UV-Vis Spectroscopy, NMR Spectroscopy |

Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a well-documented phenomenon in quinolone derivatives. This effect arises from the differential stabilization of the ground and excited states of the molecule by the solvent. The polarity and hydrogen-bonding capability of the solvent can significantly influence the absorption and fluorescence spectra of these compounds.

In polar solvents, quinolinone derivatives often exhibit a red shift (bathochromic shift) in their emission spectra. This is attributed to the larger dipole moment of the molecule in the excited state compared to the ground state, leading to greater stabilization by polar solvent molecules. The ability of a solvent to act as a hydrogen bond donor or acceptor can also play a crucial role.

While specific solvatochromism studies on this compound are not widely available, research on structurally related compounds provides insight. For instance, studies on other quinolone derivatives have shown a clear correlation between the solvent polarity and the wavelength of maximum fluorescence emission. This property is not only of fundamental interest but is also exploited in the design of fluorescent probes for sensing the microenvironment of biological systems. The ethyl and methyl groups in this compound can influence its solvatochromic behavior by altering its ground and excited state dipole moments.

| Solvent | Polarity/Property | Expected Spectroscopic Shift | Rationale |

| Non-polar (e.g., Hexane) | Low | Blue-shifted emission | Minimal stabilization of the excited state |

| Polar Aprotic (e.g., DMSO) | High | Red-shifted emission | Stabilization of the more polar excited state |

| Polar Protic (e.g., Ethanol) | High, H-bonding | Red-shifted emission with potential H-bond interactions | Stabilization of the excited state via dipole-dipole interactions and H-bonding |

Structure Activity Relationship Sar Studies in Non Biological/theoretical Contexts

Correlating Structural Modifications with Corrosion Inhibition Efficiency

The quinoline (B57606) and quinolinone scaffolds are recognized for their efficacy as corrosion inhibitors for various metals, particularly steel in acidic environments. researchgate.net Their protective action stems from the high electron density of the heterocyclic ring system, which facilitates strong adsorption onto metal surfaces, forming a barrier against corrosive agents. researchgate.netresearchgate.net The efficiency of this inhibition is significantly influenced by the nature and position of substituents on the quinoline ring.

The presence of the ethyl group at the C-7 position and the methyl group at the C-4 position on the 7-ethyl-4-methyl-1H-quinolin-2-one ring are expected to enhance its corrosion inhibition properties. Both are electron-donating groups (EDGs) which increase the electron density on the quinoline nucleus, thereby strengthening the coordinate bond between the inhibitor molecule and the vacant d-orbitals of the metal. researchgate.net

Research on various quinoline derivatives provides strong evidence for this structure-activity relationship:

Effect of Electron-Donating Groups: Studies consistently show that quinoline derivatives bearing EDGs such as hydroxyl (–OH), methoxy (B1213986) (–OMe), and amino (–NH2) exhibit superior inhibition compared to the unsubstituted parent molecule. researchgate.netresearchgate.net These groups enhance the molecule's ability to adsorb onto the metal surface.

Influence of Alkyl Chains: The length and size of alkyl substituents play a crucial role. Longer alkyl chains increase the surface area covered by the inhibitor molecule, leading to a more effective protective film. nih.gov For instance, in a study of 8-hydroxyquinoline (B1678124) derivatives, the inhibition efficiency (IE) was shown to be significantly affected by the alkyl chain length, with 5-[(dodecylthio)methyl]-8-quinolinol achieving a remarkable IE of 98.71%. nih.gov This suggests that the ethyl group in this compound contributes positively to its potential as a corrosion inhibitor.

Mixed-Type Inhibition: Electrochemical studies, including potentiodynamic polarization, have demonstrated that many quinoline derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netnih.gov

The following table summarizes findings on related quinoline derivatives, illustrating the impact of structural modifications on corrosion inhibition efficiency.

| Inhibitor Compound | Substituents | Maximum Inhibition Efficiency (%) | Metal/Medium | Reference |

|---|---|---|---|---|

| 5-[(dodecylthio)methyl]-8-quinolinol | -OH, -(CH2)S(CH2)11CH3 | 98.71 | N80 Steel / 1.0 M HCl | nih.gov |

| 2-amino-4-(4-(dimethylamino)phenyl)-7-hydroxy-1,4-dihydroquinoline-3-carbonitrile (Q-4) | -OH, -NH2, -CN, -C6H4N(CH3)2 | 98.09 | Mild Steel / Acid | researchgate.net |

| 2-(2,4-dichlorophenyl)-6-methyl-1,4-dihydroquinoxaline (CQ) | -CH3, -C6H3Cl2 | 94.2 | Mild Steel / 1 M HCl | researchgate.net |

| N-((8-hydroxyquinolin-5-yl)methyl)-4-methylpiperazine-1-carbothioamide (HQMC) | -OH, -CH2-piperazine-carbothioamide | 91.73 | C22E Steel / 1 M HCl | researchgate.net |

Impact of Substitution Patterns on Spectroscopic Behavior and Photophysical Properties

The spectroscopic and photophysical properties of quinolinone derivatives, such as their absorption and emission spectra, are highly tunable through chemical modification. The introduction of substituents at various positions on the quinolinone core can alter the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the wavelength and intensity of absorption and fluorescence. scielo.brfigshare.com

The electronic nature of the substituents is a key determinant of these properties:

Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups (like the ethyl and methyl groups in this compound) generally cause a bathochromic (red) shift in the absorption and emission spectra. Conversely, strong electron-withdrawing groups, such as a nitro (–NO2) group, can lead to a hypsochromic (blue) shift and, in some cases, fluorescence quenching. nih.gov

Solvatochromism: The response of a compound's spectrum to the polarity of the solvent, known as solvatochromism, is also affected by its substitution pattern. Some functionalized quinolinones exhibit positive solvatochromism, where the emission shifts to longer wavelengths (a red shift) as the solvent polarity increases. rsc.org

Fluorescence and Quantum Yield: The presence and position of certain functional groups can dramatically enhance fluorescence. For example, an amino group (–NH2) substituent on the quinoline backbone has been shown to significantly improve fluorescence properties. nih.gov Similarly, 4-hydroxyquinolin-2-one dyes with a 4-diethylamino-2-hydroxyphenyl substituent exhibit bright fluorescence and high emission. researchgate.net

The table below presents photophysical data for several substituted quinoline derivatives, highlighting how different substituents modulate their optical properties.

| Compound Type/Substituent | Observed Photophysical Property | Reference |

|---|---|---|

| Quinolinone with electron-withdrawing nitro group | Significant blue shift and fluorescence quenching. | nih.gov |

| Quinoline with 4-aryl amino group | Enhanced fluorescence properties; one derivative emitted green light with a high quantum yield (Φ = 0.78). | nih.gov |

| Functionalized quinolinone (Compound 5d) | Positive solvatochromism (stronger emission with increased solvent polarity). | rsc.org |

| Functionalized quinolinone (Compound 6n) | Exhibited a high Stokes shift of 216 nm in DCM solvent. | rsc.org |

Influence of Substituents on Synthetic Accessibility and Yields

General trends observed in the synthesis of quinoline and quinolinone derivatives include:

Enhanced Reactivity with EDGs: In many synthetic protocols, starting materials bearing electron-donating groups tend to react more readily and provide higher yields. For instance, in the synthesis of quinolines from phenylacetylene (B144264) derivatives, para-substituted EDGs on the phenylacetylene resulted in slightly higher reactivity. nih.gov

Decreased Reactivity with EWGs: Conversely, strong electron-withdrawing groups (EWGs) can deactivate the starting materials, leading to longer reaction times or lower yields. nih.gov

Reaction-Specific Effects: The impact of a substituent can be highly dependent on the specific reaction mechanism. In some electrophilic cyclizations, substituents on an aniline (B41778) ring (ranging from weak EWGs to strong EDGs) were found to have no significant effect on the final yield of the quinoline product. nih.gov In other methods, like the Friedländer synthesis, the nature of the substituents on the amino aryl ketone starting materials also did not show a discernible influence on yields. nih.gov

Structure-Property Relationships for Materials Science Applications

The unique properties endowed by specific substitution patterns make quinolinone derivatives attractive candidates for various materials science applications. Their inherent fluorescence and stability are particularly valuable.

Luminophores and Dyes: Quinolin-2-one derivatives are used as luminophores, optical brighteners, and UV absorbers to modify the properties of polymers. researchgate.net Notably, 7-amino-4-methylquinolin-2-one, a close structural analog of the title compound, has been successfully incorporated into polymer structures for these purposes. researchgate.net The substitution pattern is critical for tuning the color and intensity of the emitted light.

Aggregation-Induced Emission (AIE): Certain structural motifs can lead to aggregation-induced emission, a phenomenon where the compound is non-emissive in solution but becomes highly fluorescent upon aggregation. A functionalized quinolinone has been reported to exhibit AIE properties in a DMSO/water mixture, making it suitable for applications such as security inks. rsc.org

Intermediates for Specialty Materials: Quinolinone derivatives serve as crucial intermediates in the production of dyes and pigments. The specific substituents, such as alkyl chains, influence the solubility, stability, and color of the final material. For example, 7-(4-Ethyl-1-methyloctyl)quinolin-8-ol is used in formulating specialty chemicals and dyes, where the long, branched alkyl chain is key to its function.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways

The current synthesis of 7-ethyl-4-methyl-1H-quinolin-2-one derivatives often begins with the cyclization of m-ethyl phenol (B47542) and ethylacetoacetate to form 7-ethyl-4-methyl coumarin (B35378). anjs.edu.iqresearchgate.net This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) to produce 1-amino-7-ethyl-4-methyl-1H-quinolin-2-one, which serves as a precursor for various derivatives. anjs.edu.iqresearchgate.netresearchgate.net

Future research is anticipated to move beyond these established methods to explore more efficient and sustainable synthetic routes. Innovations in organic synthesis offer a variety of potential new pathways:

Modern Named Reactions: Classic methods for quinoline (B57606) synthesis, such as the Skraup, Doebner-von Miller, Friedländer, and Combes reactions, could be adapted for the specific synthesis of this compound. iipseries.orgpharmaguideline.com

Oxidative Annulation: Recent advancements in C-H bond activation and photo-induced oxidative cyclization present novel strategies for constructing the quinoline scaffold with high efficiency. mdpi.com

Microwave-Assisted Synthesis: The use of microwave irradiation, particularly in conjunction with solid acid catalysts like Nafion NR50, can significantly shorten reaction times and promote environmentally friendly synthesis. mdpi.com

Green Chemistry Approaches: One-pot synthesis, photoredox catalysis, and the use of green solvents are becoming increasingly prevalent in the synthesis of quinolone analogues to reduce waste and energy consumption. nih.govsruc.ac.uk

| Synthetic Method | Description | Potential Advantage for this compound |

| Modified Friedländer Synthesis | Condensation of a 2-aminoaryl ketone with a compound containing an α-methylene carbonyl group. mdpi.comresearchgate.net | Could offer a direct route to the quinolone core with specific substituents. |

| Gould-Jacobs Reaction | Reaction of anilines with diethyl 2-(ethoxymethylene) malonate followed by cyclization. mdpi.com | A versatile method for producing substituted 4-hydroxyquinolines as key intermediates. |

| Catalytic C–H Bond Activation | Transition-metal-catalyzed reactions that form C-C or C-N bonds directly from C-H bonds. mdpi.com | Allows for the direct functionalization of the quinoline core, potentially simplifying synthetic routes. |

Advanced Computational Design of Derivatives with Tailored Properties

Computational chemistry provides powerful tools for designing novel derivatives of this compound with specific, enhanced properties. Techniques such as Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations are instrumental in predicting the physicochemical properties and biological activities of new compounds before their synthesis. nih.gov

By applying these computational methods, researchers can:

Design Targeted Inhibitors: Molecular docking studies can be used to design derivatives that bind selectively to specific biological targets, such as enzyme active sites. For example, quinoline derivatives have been computationally designed as inhibitors for EGFR kinases in cancer and the main protease of SARS-CoV-2. nih.govnih.gov

Predict Physicochemical Properties: DFT calculations can elucidate fundamental properties, accelerating the discovery of new drugs and materials. nih.gov

Optimize for Bioactivity: Structure-activity relationship (SAR) studies, guided by computational analysis, can identify which positions on the quinoline ring are most critical for a desired activity and which substituents will enhance performance. nih.gov

| Computational Technique | Application in Derivative Design |

| Molecular Docking | Predicts the binding orientation of a molecule to a target protein. nih.gov |

| Density Functional Theory (DFT) | Calculates the electronic structure and properties of molecules. nih.gov |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time. nih.gov |

Development of New Analytical and Sensing Applications

The inherent fluorescent properties of the quinoline scaffold make it an excellent candidate for the development of new analytical sensors. researchgate.net Quinoline-based fluorophores have been successfully developed for the detection of various metal ions and nitro-phenolic compounds. rsc.orgrsc.org

Future research could focus on modifying the this compound structure to create highly selective and sensitive sensors. Potential applications include:

Metal Ion Detection: By incorporating chelating groups, derivatives could be designed to act as "turn-on" fluorescent sensors for specific metal ions like Zn²⁺ and Mg²⁺, with detection limits in the micromolar or even nanomolar range. rsc.orgrsc.org

Anion Sensing: The development of quinoline-based probes for anions like fluoride (B91410) is another promising avenue. nih.gov

Biological Imaging: Biocompatible quinoline derivatives can be used for cell imaging without significant cytotoxicity. rsc.org

| Sensor Target | Sensing Mechanism | Reported for Quinoline Derivatives |

| Zn²⁺, Mg²⁺ | Chelation-Enhanced Fluorescence (CHEF) rsc.orgrsc.org | Yes rsc.orgrsc.org |

| In³⁺, Fe³⁺ | Fluorescence Enhancement/Quenching nih.gov | Yes nih.gov |

| Nitroaromatics (e.g., TNP) | Photo-induced Electron Transfer (PET) rsc.org | Yes rsc.org |

| Thiols (e.g., L-cysteine) | Fluorescence Decrease mdpi.com | Yes mdpi.com |

Integration into Complex Supramolecular Architectures

The planar structure of the quinolone ring and its capacity for non-covalent interactions, such as π-π stacking and hydrogen bonding, make it an ideal building block for supramolecular chemistry. tandfonline.comresearchgate.net Quinolone-based linkers have been utilized to construct self-assembled "metallosupramolecular" architectures. tandfonline.comresearchgate.net

Future work on this compound could explore its integration into more complex systems:

Coordination Polymers: The compound or its derivatives could act as ligands that coordinate with metal ions to form one-, two-, or three-dimensional coordination polymers with novel electronic or catalytic properties. tandfonline.com

Self-Assembled Materials: The ability to form predictable supramolecular synthons through π-π stacking can be exploited to create new materials with ordered structures. tandfonline.comresearchgate.net

Functional Hybrids: The quinolinone moiety can be combined with other functional units, such as phenolic acids, to create hybrid molecules with combined properties. mdpi.com

Investigation of Catalytic Roles or Applications in Green Chemistry

The principles of green chemistry emphasize the development of chemical processes that are environmentally benign. wiley-vch.de This includes using renewable resources, minimizing waste, and employing catalytic rather than stoichiometric reagents. wiley-vch.de The synthesis and application of quinolones are increasingly being viewed through this lens. nih.govsruc.ac.uk

Emerging research avenues for this compound in this area include:

Green Synthesis: Developing synthetic protocols that utilize green solvents like water or ionic liquids, or employ catalyst-free conditions, aligns with the goals of sustainable chemistry. nih.govmrforum.com

Organocatalysis: Investigating whether the this compound scaffold itself, or its derivatives, can act as an organocatalyst for various chemical transformations. Organic bases and N-heterocyclic compounds have shown promise in catalyzing reactions such as the conversion of CO₂ into valuable chemicals. semanticscholar.org

Catalyst Support: The compound could potentially be used as a ligand in homogeneous catalysis or as a component of a heterogeneous catalyst support, contributing to more selective and efficient chemical reactions. wiley-vch.de

Q & A

Q. What are the common synthetic routes for preparing 7-ethyl-4-methyl-1H-quinolin-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via ring-closing metathesis (RCM) using Grubbs second-generation catalyst in dichloromethane at 50°C, followed by hydrolysis with sodium hydroxide in methanol/water under reflux . Alternative routes include acid-catalyzed cyclization (e.g., HCl in acetic acid) or microwave-assisted methods with InCl₃ as a catalyst, achieving yields up to 63% under optimized conditions . Key variables affecting yield include catalyst loading, solvent polarity (e.g., acetonitrile vs. diphenyl ether), and reaction time. For instance, prolonged reflux in diphenyl ether at 300°C may degrade sensitive intermediates, reducing efficiency .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- FT-IR : Confirm the presence of carbonyl (C=O) stretches near 1663 cm⁻¹ and hydroxyl (OH) bands at ~3447 cm⁻¹, with hydrogen-bonded C=O shifts to ~1625 cm⁻¹ .

- ¹H/¹³C NMR : Look for characteristic signals such as the methyl group (δ ~3.59 ppm for CH₃) and aromatic protons (δ 6.99–8.18 ppm for quinoline hydrogens). Methine protons in the dihydroquinoline ring appear as doublets near δ 5.84 ppm .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 297 [M⁺]) and fragmentation patterns help validate the structure .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and electronic properties of this compound derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, electron-withdrawing substituents on the quinoline ring lower LUMO energy, enhancing reactivity in cross-coupling reactions . Vibrational frequency analysis aligns with experimental FT-IR data to validate computational models .

Q. What strategies resolve contradictions in biological activity data for quinolin-2-one analogs?

- Methodological Answer :

- Dose-Response Analysis : Use standardized assays (e.g., Mosmann’s MTT protocol ) to compare IC₅₀ values under consistent conditions (pH, temperature).

- Structural Modifications : Introduce substituents like 1,2,4-oxadiazole moieties to enhance antimicrobial activity, as seen in analogs with MIC values <10 µg/mL against S. aureus .

- Mechanistic Studies : Probe interactions via molecular docking with target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to explain variability in antitubercular activity .

Q. How do solvent polarity and catalyst choice influence regioselectivity in quinolin-2-one functionalization?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) favor SN₂ mechanisms in halogenation reactions, while nonpolar solvents (e.g., diethyl ether) stabilize carbocation intermediates in Friedel-Crafts alkylation. For example, Grubbs catalyst in dichloromethane enables selective olefin metathesis without side-product formation, whereas InCl₃ in microwave conditions accelerates cyclization with minimal byproducts .

Emerging Research Directions

Q. What novel applications exist for this compound in material science or chemical biology?

- Methodological Answer :

Q. How can X-ray crystallography resolve ambiguities in the solid-state structure of quinolin-2-one derivatives?

- Methodological Answer : Single-crystal X-ray diffraction confirms dihedral angles between aromatic rings (e.g., 57.84° for substituted derivatives) and hydrogen-bonding networks (N–H⋯N, centroid distances ~3.94 Å). For 7-ethyl-4-methyl analogs, this technique can identify polymorphism or π-stacking interactions critical for crystallinity .

Data Contradiction Analysis

Q. Why do reported yields for similar quinolin-2-one syntheses vary across studies?

- Methodological Answer : Discrepancies arise from differences in purification methods (e.g., column chromatography vs. crystallization) and scale. For example, microwave-assisted reactions at 360 W for 5 minutes yield 63% , while traditional reflux may require 12+ hours for comparable results . Impurity profiles (e.g., residual solvents detected via HPLC) also impact isolated yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.